2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide
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Overview
Description
2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a chloro group and a carboxamide group. The compound also contains a trifluoromethyl group attached to a phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro and carboxamide groups, and attachment of the trifluoromethyl-substituted phenyl group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming hydrogen bonds and other interactions . This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl-substituted pyridine ring and have comparable reactivity.
Uniqueness
2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and trifluoromethyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[1-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c1-9(10-4-6-11(7-5-10)15(17,18)19)21-14(22)12-3-2-8-20-13(12)16/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMCTLXABBFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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